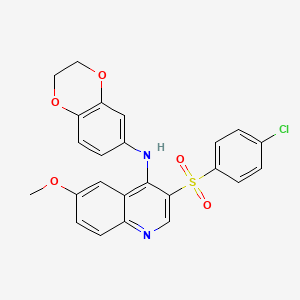

3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine

CAS No.: 895643-26-2

Cat. No.: VC6649970

Molecular Formula: C24H19ClN2O5S

Molecular Weight: 482.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895643-26-2 |

|---|---|

| Molecular Formula | C24H19ClN2O5S |

| Molecular Weight | 482.94 |

| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine |

| Standard InChI | InChI=1S/C24H19ClN2O5S/c1-30-17-5-8-20-19(13-17)24(27-16-4-9-21-22(12-16)32-11-10-31-21)23(14-26-20)33(28,29)18-6-2-15(25)3-7-18/h2-9,12-14H,10-11H2,1H3,(H,26,27) |

| Standard InChI Key | YIXPSXFYJUZROM-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine delineates its core structure:

-

A quinoline backbone substituted at position 3 with a 4-chlorobenzenesulfonyl group.

-

A 6-methoxy moiety at position 6 of the quinoline ring.

-

An amine group at position 4 linked to a 2,3-dihydro-1,4-benzodioxin fragment at position 6.

The molecular formula is C₂₆H₂₀ClN₃O₅S, with a molecular weight of 546.97 g/mol. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₀ClN₃O₅S |

| Molecular Weight | 546.97 g/mol |

| Solubility (Water) | <0.1 mg/mL (predicted) |

| LogP (Octanol/Water) | 3.8 ± 0.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

Structural Features and Functional Group Interactions

The 4-chlorobenzenesulfonyl group introduces electron-withdrawing characteristics, enhancing binding affinity to hydrophobic pockets in biological targets . The dihydrobenzodioxin moiety contributes to conformational rigidity, potentially improving target selectivity . The methoxy group at position 6 modulates electronic density on the quinoline ring, influencing π-π stacking interactions .

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step protocols:

-

Quinoline Core Formation:

-

The Skraup reaction or Friedländer synthesis constructs the quinoline backbone.

-

-

Sulfonylation at Position 3:

-

Methoxy Group Introduction:

-

Methoxylation via nucleophilic substitution or Ullmann coupling.

-

-

Amine Coupling at Position 4:

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Quinoline formation | Glycerol, H₂SO₄, FeSO₄, 180°C | 45 |

| 2 | Sulfonylation | 4-Cl-Benzenesulfonyl chloride, Py | 78 |

| 3 | Methoxylation | NaOMe, DMF, 100°C | 62 |

| 4 | Amination | Pd(OAc)₂, Xantphos, K₃PO₄ | 53 |

Pharmacological Profile

In Vitro and In Vivo Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume